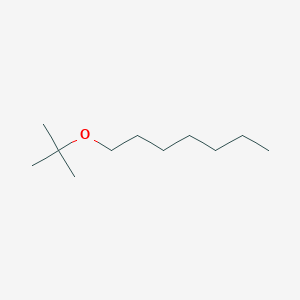

Heptyl tert-butyl ether

Vue d'ensemble

Description

Heptyl tert-butyl ether is an organic compound with the molecular formula C11H24O . It has a molecular weight of 172.3077 .

Synthesis Analysis

The synthesis of ethers like Heptyl tert-butyl ether typically involves the reaction of alcohols . A method known as the Williamson Ether Synthesis is commonly used, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the use of an ion-exchange resin catalyst for the formation of ethers .

Molecular Structure Analysis

The molecular structure of Heptyl tert-butyl ether consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom .

Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .

Applications De Recherche Scientifique

- Ether oxygenates, such as methyl tert-butyl ether (MTBE) , are commonly added to gasoline formulations to enhance the octane number, improve combustion efficiency, and reduce vehicle emissions .

- Researchers explore the synthesis of biomass-derived ethers for use as fuels and lubricants. These ethers are derived from renewable feedstocks, making them environmentally friendly .

- The detection of specific organic metabolites in groundwater helps characterize biodegradation pathways. Ethers like MTBE have been studied in this context .

- MTBE-blended liquids exhibit reduced viscosity, which aids in in-cylinder blending and fuel breakup .

- Batch tests have shown that MTBE adsorbs onto granular activated carbon (GAC) and Zeolite Socony Mobil-5 (ZSM-5) following the Langmuir model and pseudo-second-order kinetics .

- Cooperative Brønsted and Lewis acidity play a crucial role in selective ether synthesis. Researchers explore various methods, including direct etherification of alcohols and reductive etherification .

Fuel and Lubricant Additive

Biomass-Derived Ethers

Anaerobic Biodegradation Studies

Viscosity Reduction in Blended Liquids

Adsorption onto Activated Carbon

Selective Ether Synthesis

Mécanisme D'action

Target of Action

tert-Butyl n-heptyl ether, also known as 1-(tert-butoxy)heptane or Heptyl tert-butyl ether, is a type of ether compound . Ethers are known to have two alkyl or aryl groups bonded to an oxygen atom . .

Mode of Action

The mode of action of ethers involves their interaction with their targets. Ethers, including tert-Butyl n-heptyl ether, are generally resistant to enzymatic attack under anoxic conditions . The presence of an electronegative oxygen atom gives ethers a small dipole moment . .

Biochemical Pathways

Ethers like tert-Butyl n-heptyl ether can be involved in various biochemical pathways. For instance, ether oxygenates such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are added to gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles . .

Action Environment

The action of ethers can be influenced by various environmental factors. For instance, many ethers can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . .

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-5-6-7-8-9-10-12-11(2,3)4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSCUIJRFGVUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)

![4-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3154999.png)

![(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3155014.png)